7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Overview of Benzoxazepine Ring Systems and their Chemical Significance
Benzoxazepines are a class of bicyclic heterocyclic compounds characterized by a benzene (B151609) ring fused to a seven-membered oxazepine ring, which contains one oxygen and one nitrogen atom. researchgate.netnih.gov The positioning of these heteroatoms gives rise to various isomers, with 1,4-benzoxazepines and 1,5-benzoxazepines being among the most extensively studied. researchgate.net These medium-sized heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. nih.govresearchgate.net The conformational flexibility of the seven-membered ring allows benzoxazepine derivatives to interact with a wide range of biological targets. researchgate.net
The chemical significance of benzoxazepines also lies in their utility as versatile synthetic intermediates. The presence of both an amine and an ether linkage within the scaffold provides multiple sites for functionalization, enabling the generation of diverse chemical libraries for screening purposes.
| Property | Description |
| Core Structure | Benzene ring fused to a seven-membered ring containing one oxygen and one nitrogen atom. |
| Isomerism | Various isomers exist based on the relative positions of the oxygen and nitrogen atoms (e.g., 1,4- and 1,5-benzoxazepines). researchgate.net |
| Conformation | The seven-membered ring imparts significant conformational flexibility. |
| Chemical Reactivity | The scaffold allows for various chemical modifications at the nitrogen atom, the aromatic ring, and the aliphatic portion of the seven-membered ring. |
Specific Focus on the 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Scaffold
The specific compound of interest, this compound, is a derivative of the fully saturated (tetrahydro) 1,4-benzoxazepine (B8686809) core. The key structural features of this molecule are the benzene ring, the seven-membered oxazepine ring, and a methyl group substituted at the 7-position of the aromatic ring.
The introduction of a methyl group at the 7-position can influence the molecule's electronic properties and steric profile. This, in turn, may affect its reactivity and interaction with biological systems compared to the unsubstituted parent compound. While detailed experimental data for this specific compound is scarce in publicly available literature, its fundamental properties can be inferred from the general characteristics of the tetrahydro-1,4-benzoxazepine scaffold.
Structural and Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Physical State | Likely a solid or oil at room temperature. |
| Solubility | Expected to have moderate solubility in organic solvents. |
| Basicity | The secondary amine in the oxazepine ring imparts basic properties. |
Historical Context and Evolution of Synthetic Strategies for Benzoxazepines
The synthesis of benzoxazepine derivatives has been a subject of interest for several decades, with the first reports emerging in the mid-20th century. researchgate.net Early synthetic methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope.
Over the years, significant advancements have been made in the synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core. Modern synthetic strategies often focus on efficiency, atom economy, and the ability to introduce diverse substituents. Some of the key approaches include:
Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the reaction of a substituted 2-aminophenol (B121084) with a molecule containing a two-carbon electrophile and a leaving group can lead to the formation of the seven-membered ring. rsc.org
Domino Reactions: More contemporary approaches utilize domino or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. rsc.org For example, a PPh3-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) domino reaction between salicyl N-tosylimines and allenoates has been reported for the one-step synthesis of benzoxazepine derivatives. rsc.org
Enzymatic and Biocatalytic Methods: In recent years, there has been a growing interest in the use of enzymes for the synthesis of heterocyclic compounds. Biocatalytic methods offer the advantages of high selectivity and mild reaction conditions. nih.gov
Research Gaps and Future Directions in Fundamental Chemical Studies of the Compound
Despite the general interest in the benzoxazepine scaffold, the specific compound this compound remains largely unexplored. This presents several opportunities for future research in fundamental chemistry.
Identified Research Gaps:
Lack of a Dedicated Synthetic Protocol: A robust and efficient synthesis of this compound has not been reported. Developing a reliable synthetic route is the first crucial step for any further investigation.
Absence of Detailed Characterization: There is a lack of comprehensive spectroscopic and physicochemical data for this compound. Detailed characterization using techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography is necessary to fully elucidate its structure and properties.
Unexplored Chemical Reactivity: The chemical reactivity of the 7-methyl substituted scaffold has not been systematically studied. Investigating its behavior in various chemical transformations could reveal novel reaction pathways and lead to the synthesis of new derivatives.
Unknown Conformational Preferences: The conformational landscape of the seven-membered ring in this specific molecule is yet to be determined. Conformational analysis through computational and experimental methods would provide valuable insights into its three-dimensional structure.
Future Research Directions:
Development of a Stereoselective Synthesis: Given the potential for chirality in substituted benzoxazepines, the development of a stereoselective synthesis for this compound would be a significant advancement.
Exploration of Derivatization: The synthesized compound can serve as a platform for the preparation of a library of novel derivatives through functionalization of the nitrogen atom, the aromatic ring, and the aliphatic portion of the oxazepine ring.
Computational Studies: Quantum chemical calculations can be employed to investigate the electronic structure, reactivity, and conformational preferences of the molecule, providing a theoretical framework for experimental studies.
Investigation of Host-Guest Chemistry: The flexible seven-membered ring might allow for the formation of inclusion complexes with small molecules or ions, opening up possibilities in the field of supramolecular chemistry.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQIPDNKOQMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine and Its Analogues
Strategic Retrosynthesis and Key Disconnections for the 1,4-Benzoxazepine (B8686809) Core
The synthesis of complex heterocyclic structures such as the 1,4-benzoxazepine core relies on logical retrosynthetic analysis to identify key bond disconnections that simplify the target molecule into readily available starting materials. For the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, the most common strategies involve disconnections of the seven-membered ring, typically at the C-N or C-O bonds formed during the key cyclization step.
Two primary retrosynthetic disconnections are prevalent:
Disconnection 'a' (C-N bond): This approach involves the intramolecular cyclization between a nitrogen nucleophile and a carbon electrophile. The precursor is typically a 2-(2-haloethoxy)aniline or a related derivative where an amine attacks an alkyl halide or a group with a suitable leaving group. This is a classical and widely used method.
Disconnection 'b' (C-O bond): This strategy relies on the formation of the ether linkage in the final ring-closing step. This can be achieved through methods like intramolecular Williamson ether synthesis or palladium-catalyzed C-O coupling reactions. The precursor would be an N-(2-hydroxyethyl)-2-haloaniline.
A more contemporary approach involves a tandem C-N coupling/C-H carbonylation, which builds the core structure from simpler aromatic amines and allyl halides. nih.gov These disconnections pave the way for a variety of synthetic strategies, including intramolecular ring-closing reactions, metal-catalyzed cyclizations, and other modern synthetic methods designed to efficiently construct the seven-membered ring.
Classical and Contemporary Cyclization Reactions for Formation of the Seven-Membered Ring
The formation of the seven-membered 1,4-benzoxazepine ring is the critical step in the synthesis of these compounds. Both classical and modern chemical reactions are employed to achieve this transformation, offering different advantages in terms of efficiency, regioselectivity, and substrate scope.
Intramolecular cyclization is a fundamental strategy for constructing cyclic molecules, including the 1,4-benzoxazepine core. These reactions involve the formation of a bond between two reactive centers within the same molecule.
One such method is the base-promoted exo mode cyclization of alkynyl alcohols, which provides a solvent- and metal-free regioselective pathway to 1,4-oxazepine (B8637140) derivatives. organic-chemistry.orgnih.gov In this approach, a suitably substituted propargyl alcohol derivative undergoes an intramolecular hydroalkoxylation, leading exclusively to the exo-dig cyclized product. nih.gov The reaction is believed to proceed through an allene (B1206475) intermediate. organic-chemistry.org
Another powerful technique is the domino Knoevenagel– mdpi.comacs.org-hydride shift cyclization. nih.gov This reaction allows for the regio- and diastereoselective synthesis of condensed O,N-heterocycles containing the tetrahydro-1,4-benzoxazepine moiety from a 4-aryl-2-phenyl-1,4-benzoxazepine derivative. nih.gov Furthermore, base-mediated 7-exo-dig cyclizations are utilized for synthesizing imidazole-fused 1,4-benzoxazepines, demonstrating the versatility of intramolecular cyclizations guided by Baldwin's rules. nih.govacs.org
Lewis acid-mediated cyclizations have also been employed. For instance, aluminum chloride can mediate the intramolecular cyclization of precursors like N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine to yield the 2,3,4,5-tetrahydro-1,4-benzoxazepine skeleton. rsc.org
Transition metal catalysis offers highly efficient and selective methods for forming the 1,4-benzoxazepine ring. beilstein-journals.org Rhodium-catalyzed hydrofunctionalization has emerged as a powerful tool for synthesizing benzofused seven-membered heterocycles like 1,4-benzoxazepines. acs.orgnih.govnih.govacs.org This method utilizes the intramolecular reaction of internal alkynes, where a benzylic alcohol smoothly cyclizes under rhodium catalysis to form the corresponding 3-vinyl-1,4-benzoxazepine in good yields. acs.orgnih.gov The strategy is eco-friendly as it assembles enantioenriched heterocycles from achiral starting materials. acs.orgnih.gov The combination of a rhodium catalyst with a Brønsted acid allows for the formation of a π-allyl intermediate that is subsequently trapped by an internal N- or O-nucleophile. acs.orgnih.gov
The table below summarizes the conditions and outcomes for a rhodium-catalyzed hydrofunctionalization reaction.
| Entry | Reactant (X, Z) | Catalyst System | Product | Yield |
| 1 | X = O, Z = NTs | [Rh(cod)Cl]₂, Brønsted Acid | 3-vinyl-1,4-benzoxazepine | Very Good |
| 2 | X = NPMP, Z = O | [Rh(cod)Cl]₂, Brønsted Acid | 3-vinyl-1,4-benzoxazepine | 41% |
Other metal-catalyzed approaches include tandem C-N coupling/C-H carbonylation reactions. nih.gov For example, various phenylamines can react with allyl halides under a carbon dioxide atmosphere using a copper catalyst to afford benzo-1,4-oxazepine derivatives in good yields. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of this heterocyclic core. researchgate.net
Base-promoted reactions can offer unique, chemodivergent pathways to heterocyclic systems, where the reaction outcome is controlled by the choice of reagents or conditions. A notable example is the KOH-promoted chemodivergent benzannulation of ortho-fluorobenzamides with 2-propyn-1-ol. mdpi.comnih.gov This reaction can selectively produce either seven-membered 1,4-benzoxazepin-5(4H)-ones or six-membered 1,3-benzoxazin-4(4H)-ones, with the outcome being dictated by the solvent. mdpi.comnih.gov
The proposed mechanism involves an initial SNAr reaction to form an ortho-[(2-propynyl)oxy]benzamide intermediate. mdpi.com The subsequent intramolecular cyclization path is determined by the nature of the base/solvent system.
In DMSO: The combination of KOH/DMSO acts as a superbase medium. This promotes a 7-exo-dig cyclization, leading to the formation of the seven-membered 1,4-benzoxazepin-5(4H)-one ring. mdpi.com
In MeCN: Due to the low solubility of KOH in MeCN, the medium is only moderately alkaline. This condition favors a Michael addition of the N-H bond to an allenyl intermediate, resulting in the six-membered 1,3-benzoxazin-4(4H)-one. mdpi.com
The table below illustrates the solvent-controlled selectivity of this reaction.
| Entry | Solvent | Base | Product | Yield |
| 1 | DMSO | KOH | 1,4-Benzoxazepin-5(4H)-one | Good |
| 2 | MeCN | KOH | 1,3-Benzoxazin-4(4H)-one | Good |
This method provides a facile and efficient route to the 1,4-benzoxazepinone core, where selectivity is achieved simply by switching the solvent. mdpi.com
Stereoselective Synthesis and Enantiocontrol Strategies
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. For 1,4-benzoxazepines, which often contain stereocenters, the development of enantioselective synthetic methods is a key focus.
A highly effective metal-free approach for the synthesis of chiral 1,4-benzoxazepines is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral Brønsted acid. acs.orgnih.govnih.gov This strategy allows for the creation of chiral seven-membered rings with a high degree of enantiocontrol under mild conditions. acs.orgnih.gov
The reaction involves the intramolecular ring-opening of a prochiral 3-substituted oxetane (B1205548) by a tethered aniline (B41778) nucleophile. A confined chiral phosphoric acid, such as a SPINOL-derived catalyst, activates the oxetane ring. acs.orgnih.gov This activation facilitates a stereoselective intramolecular SN2 attack by the aniline nitrogen, leading to the formation of the chiral 1,4-benzoxazepine product. The construction of the seven-membered ring is challenging due to less favorable kinetics and thermodynamics compared to five- or six-membered rings, making this an important achievement. nih.gov
The versatility of this method has been demonstrated with a broad range of substrates, affording products in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). acs.orgnih.gov
The table below shows representative results from this catalytic desymmetrization.
| Entry | Catalyst | Substrate | Yield | Enantiomeric Excess (ee) |
| 1 | (R)-CPA-8 (SPINOL-derived) | 3-substituted oxetane | High | 92% |
| 2 | (R)-CPA-8 (SPINOL-derived) | Various substrates | up to 98% | up to 94% |
This method provides efficient access to enantioenriched 1,4-benzoxazepines, highlighting the power of organocatalysis in modern synthetic chemistry. acs.orgnih.gov
Diastereofacial Selectivity in Catalytic Hydrogenation
Catalytic hydrogenation is a powerful tool for the stereoselective synthesis of chiral molecules. In the context of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine analogues, the diastereofacial selectivity of catalytic hydrogenation of prochiral precursors is a critical consideration for establishing the desired stereochemistry.
A notable example of diastereofacial selectivity is observed in the catalytic hydrogenation of 7-Methyl-2,3,4,5-tetrahydro-1,4-oxazepin-5-one, a closely related precursor. Research has shown that the hydrogenation of this compound proceeds with a high degree of stereocontrol. The reaction yields the cis-dimethyl derivative, indicating that the hydrogenation occurs preferentially from the face of the molecule anti to the existing 7-methyl group. This selectivity is attributed to a possible stereoelectronic effect, which is supported by conformational analysis of the substrate via X-ray crystallography. The methyl group at the 7-position directs the incoming hydrogen to the opposite face of the molecule, leading to the observed diastereoselectivity.
This principle of substrate-controlled diastereoselectivity is fundamental in the synthesis of complex molecules and highlights the importance of understanding the conformational preferences of substrates in directing the stereochemical outcome of a reaction.
Green Chemistry and Sustainable Synthetic Routes (e.g., Heterogeneous Catalysis)
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. For the synthesis of benzoxazepine derivatives, several sustainable approaches have been explored, with a focus on the use of heterogeneous catalysts and alternative reaction conditions.
Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. For the synthesis of related benzoxadiazepine derivatives, heteropolyacids (HPAs) have been employed as efficient and reusable solid acid catalysts. These catalysts have demonstrated high activity in the cyclization reactions to form the seven-membered ring, offering a green alternative to traditional homogeneous acid catalysts.
| Catalyst Type | Example | Application in Related Synthesis | Advantages |
| Heteropolyacids | H₁₄[NaP₅W₃₀O₁₁₀] | Synthesis of 3,1,5-benzoxadiazepines | High acidity, reusability, environmentally benign. |
| Clay Catalysts | Al³⁺-exchanged K10 clay | Synthesis of 2-substituted benzoxazoles | Mild reaction conditions, high yields, simple work-up. |
Furthermore, the use of microwave irradiation in conjunction with solid supports, such as basic alumina, has been shown to facilitate the solvent-free synthesis of benzoxazepine derivatives. This approach significantly reduces reaction times and eliminates the need for volatile organic solvents, aligning with the principles of green chemistry.
Biocatalysis, utilizing enzymes for chemical transformations, represents another frontier in the sustainable synthesis of benzoxazepine analogues. Multi-enzyme cascade reactions have been developed for the one-pot synthesis of tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives under mild conditions, demonstrating excellent atom economy and chemoselectivity.
Solid-Phase Synthesis Techniques for Benzoxazepine Derivatives
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery. This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. While specific examples for this compound are not extensively documented, the principles can be extrapolated from the solid-phase synthesis of related benzodiazepine (B76468) derivatives.
A general strategy for the solid-phase synthesis of a benzoxazepine library would involve the following key steps:
Attachment to Resin: A suitable starting material, for example, a substituted 2-aminophenol (B121084), is anchored to a solid support via a cleavable linker.
Scaffold Construction: The benzoxazepine core is constructed on the solid support through a series of chemical transformations.
Diversification: Different building blocks or reagents are introduced to create a library of analogues with various substituents.
Cleavage: The final products are cleaved from the resin, typically under acidic conditions, to yield the desired benzoxazepine derivatives in a purified form.
For instance, a method for the synthesis of polymer-bound 7-acylamino-1,4-benzodiazepine-2,5-diones has been described. This process involves linking an amino acid to a polystyrene or TentaGel resin, followed by acylation, ring closure, and subsequent functionalization. A similar approach could be envisioned for the synthesis of a library of this compound analogues, allowing for the systematic exploration of structure-activity relationships.
| Step | Description | Key Considerations |
| Resin Selection | Choice of solid support (e.g., Polystyrene, TentaGel). | Swelling properties, chemical stability, linker compatibility. |
| Linker Strategy | Use of a cleavable linker to attach the substrate. | Cleavage conditions (e.g., acid-labile, photolabile). |
| Reaction Monitoring | Methods to monitor the progress of reactions on the solid phase. | Qualitative tests (e.g., Kaiser test), analytical techniques (e.g., magic angle spinning NMR). |
| Purification | Purification of the final product after cleavage. | Resin-bound byproducts are easily removed by filtration. |
The application of solid-phase synthesis offers a streamlined approach to the preparation of diverse libraries of benzoxazepine derivatives, accelerating the discovery of new bioactive molecules.
Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
No dedicated studies presenting comprehensive 1D and 2D NMR experiments such as COSY, HMQC, HMBC, or NOESY for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine could be identified in the surveyed literature. Such analyses are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the compound's specific configuration.
Similarly, there is no available research on the use of dynamic NMR for the conformational analysis of this specific compound. For related heterocyclic systems like N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, variable temperature NMR has been used to study conformational exchange processes, such as chair-to-chair interconversions of the seven-membered ring. researchgate.net However, no such investigation has been published for this compound. Furthermore, the absence of experimental NMR data precludes any corroboration with theoretical calculations for this molecule.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformational Characteristics
A search of crystallographic databases and the scientific literature did not yield a solved X-ray crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise solid-state molecular geometry, including bond lengths, bond angles, and conformational characteristics. While crystal structures for some complex, fused benzoxazepine derivatives have been reported, demonstrating, for example, a twist-chair conformation for the seven-membered ring, this specific data is absent for the target compound. nih.gov
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Validation
Detailed mass spectrometry studies, including fragmentation pathway analysis for this compound, have not been published. While general fragmentation patterns for the broader class of benzoxazepines are understood to involve cleavages of the heterocyclic ring, specific data and proposed fragmentation mechanisms for the 7-methyl isomer are not available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
No specific Infrared (IR) or Raman spectra for this compound have been published. This type of analysis would be essential for identifying characteristic vibrational modes of its functional groups and for providing a unique "molecular fingerprint." While IR data is available for related compounds, which show characteristic absorptions for aromatic C-H, aliphatic C-H, C-N, and C-O bonds, a spectrum dedicated to the 7-methyl isomer is not documented. semanticscholar.org
Computational and Theoretical Chemistry Investigations of 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
There is no specific published research detailing quantum chemical calculations for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. Theoretical studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to provide fundamental insights into the molecule's behavior.
Electronic Structure Analysis (Molecular Orbitals, Electron Density Distribution)
A detailed analysis of the electronic structure of this compound is not available in the current literature. Such an analysis would typically involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The distribution of electron density would reveal the electrophilic and nucleophilic sites within the molecule, influenced by the electron-donating methyl group on the benzene (B151609) ring and the heteroatoms in the seven-membered ring.
Reaction Mechanism Elucidation and Transition State Characterization
No studies elucidating specific reaction mechanisms or characterizing transition states involving this compound have been found. Research in this area would be crucial for understanding its synthesis, degradation, and metabolic pathways. For example, investigations into the cleavage of the N-C(5) bond, as seen in related tetrahydro-1,4-benzoxazepines under the action of alkynes, would require detailed transition state calculations to understand the reaction kinetics and thermodynamics. osi.lv
Prediction of Spectroscopic Parameters and Validation with Experimental Data
While experimental spectroscopic data may exist, a direct comparison with theoretically predicted parameters for this compound is not documented. Computational methods are often used to predict NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption spectra. materialsciencejournal.org Validating these computational predictions against experimental data is a standard procedure to confirm the accuracy of the theoretical models used.
Molecular Mechanics and Molecular Dynamics Simulations
Information regarding molecular mechanics and molecular dynamics simulations specifically for this compound is absent from the scientific literature. These methods are essential for exploring the dynamic behavior and conformational possibilities of flexible seven-membered ring systems.
Conformational Landscape Exploration and Energy Minima Identification
A comprehensive exploration of the conformational landscape of this compound has not been published. Due to the flexibility of the seven-membered oxazepine ring, the molecule can adopt several conformations, such as boat, twist-boat, and chair forms. researchgate.net A computational study would identify the various stable conformers (energy minima) and the transition states connecting them, providing insight into the molecule's preferred shapes, which is critical for understanding its biological activity.
Ring Inversion Dynamics and Energy Barriers
There is no specific data on the ring inversion dynamics and associated energy barriers for this compound. For similar seven-membered heterocyclic systems, the energy barriers for ring inversion are often studied using dynamic NMR spectroscopy and computational methods to understand the rate of conformational interchange. acs.orgnih.gov Such an analysis for the title compound would quantify the flexibility of the benzoxazepine ring system.
Application of Machine Learning and Chemoinformatics in Reaction Design and Scaffold Prediction
The fields of machine learning and chemoinformatics offer powerful tools for accelerating chemical synthesis and discovering novel molecular scaffolds. nih.govbhsai.org For a molecule like this compound, these computational approaches can provide significant insights into its synthesis and potential as a scaffold for new drug discovery.
Machine learning models, trained on vast datasets of chemical reactions, can predict plausible synthetic routes and optimal reaction conditions. beilstein-journals.orgrjptonline.org For instance, a neural network-based model could be trained on millions of reactions from databases like Reaxys to suggest catalysts, solvents, and reagents for the synthesis of the tetrahydro-1,4-benzoxazepine core. mit.edu These models learn the complex patterns and relationships between reactants, products, and reaction conditions, enabling them to make predictions for new or underexplored molecules. nih.govnih.gov The prediction process often involves featurizing the molecules using descriptor-based, graph-based, or text-based methods to be used as input for the machine learning algorithm. beilstein-journals.org
Chemoinformatics techniques are particularly valuable for scaffold prediction and hopping. Scaffold hopping is a strategy used in drug discovery to identify isofunctional molecular structures with different core frameworks. nih.gov Starting with the this compound scaffold, chemoinformatic tools can search large chemical databases for alternative scaffolds that maintain similar spatial arrangements of key pharmacophoric features. This can lead to the discovery of novel compounds with potentially improved properties, such as enhanced bioactivity or reduced toxicity. For example, the benzoxazepine core could be replaced with other heterocyclic systems while preserving the relative orientation of the methyl group and the amine and ether functionalities.
Table 1: Illustrative Application of Machine Learning in Reaction Condition Prediction for a Hypothetical Synthesis Step of a Benzoxazepine Derivative
| Model Type | Predicted Condition | Probability/Confidence |
| Catalyst Prediction | Pd(OAc)₂ / P(t-Bu)₃ | 0.85 |
| Solvent Prediction | Toluene | 0.92 |
| Base Prediction | K₂CO₃ | 0.88 |
| Temperature Prediction | 110 °C | 0.75 |
Note: This table is a hypothetical representation to illustrate the potential output of a machine learning model for reaction condition prediction. Actual predictions would be based on a specific reaction and a trained model.
Quantum Chemical Reactivity Descriptors and Reactivity Prediction
Local reactivity descriptors, like the Fukui functions, pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. scielo.org.mx These calculations can guide synthetic chemists in designing reactions by predicting the regioselectivity of chemical transformations. For this compound, DFT calculations could reveal the relative reactivity of the aromatic ring carbons, the nitrogen atom, and the oxygen atom.
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Descriptor | Value (in atomic units) | Interpretation |
| HOMO Energy | -0.215 | Region of electron donation (nucleophilicity) |
| LUMO Energy | 0.045 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 0.260 | Indicates chemical reactivity; smaller gap suggests higher reactivity |
| Chemical Hardness (η) | 0.130 | Resistance to change in electron distribution |
| Electronegativity (χ) | 0.085 | Tendency to attract electrons |
| Electrophilicity Index (ω) | 0.028 | Global electrophilic nature of the molecule |
Note: The values in this table are hypothetical and for illustrative purposes only. Accurate values would require specific DFT calculations for this compound.
Chemical Reactivity and Transformation Pathways of the 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of the 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the electronic effects of the substituents already present on the ring: the alkylamino ether portion and the methyl group.
The oxygen atom, via its lone pair, and the nitrogen atom of the heterocyclic ring act as activating, ortho-, para-directing groups. Similarly, the methyl group at the C-7 position is also an activating, ortho-, para-director. The combined effect of these groups strongly activates the aromatic ring towards electrophiles, directing incoming substituents primarily to the C-6 and C-8 positions, which are ortho and para to the activating groups.
Studies on related heterocyclic systems, such as 5-acyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, have demonstrated that direct nitration and bromination of the aromatic ring are feasible. researchgate.net For the 7-methyl-1,4-benzoxazepine scaffold, similar reactions are expected to proceed efficiently.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro- and 8-Nitro-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| Halogenation | Br₂ / FeBr₃ | 6-Bromo- and 8-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl- and 8-Acyl-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Nucleophilic aromatic substitution on the benzene ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups, which are not present in the parent compound.
Reactions Involving Heteroatoms (Nitrogen and Oxygen)
The nitrogen and oxygen atoms within the heterocyclic ring are key sites for chemical transformations. The secondary amine (N-4) is particularly reactive and serves as a primary point for functionalization.
The secondary amine nitrogen in the this compound is nucleophilic and readily undergoes alkylation and acylation reactions.
N-Alkylation: This reaction can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, often in the presence of a base to neutralize the acid formed. researchgate.net Phase transfer catalysis is an effective method for achieving N-alkylation on related benzodiazepine (B76468) systems, involving the reaction of the amine with alkyl halides in a two-phase system with a catalyst like tetrabutylammonium (B224687) bromide. researchgate.net
N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with trifluoroacetic acid anhydride (B1165640) is a known method for acylating the nitrogen in similar benzodiazepine structures. researchgate.net This functionalization is often used to modify the electronic properties of the nitrogen or to introduce further reactive handles.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Methylation | Methyl Iodide (CH₃I) | 4,7-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| N-Benzylation | Benzyl Bromide (BnBr) | 4-Benzyl-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| N-Acetylation | Acetic Anhydride ((CH₃CO)₂O) | 4-Acetyl-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
The heteroatoms can participate in various redox reactions. The nitrogen atom is particularly susceptible to oxidation.
N-Oxidation: The nitrogen atom of the tetrahydro-1,4-benzoxazepine, particularly after being converted to a tertiary amine via N-alkylation, can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. researchgate.net These N-oxides are not merely stable products but are key intermediates in important rearrangement reactions that lead to ring expansion, such as the Meisenheimer rearrangement. utas.edu.auutas.edu.au
Reduction: The parent scaffold is largely saturated. However, if carbonyl groups are present on the heterocyclic ring, for example in 2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones, they can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Furthermore, the N-O bond in N-oxides formed from these scaffolds can be reductively cleaved, a reaction often used to confirm the structure of rearrangement products. utas.edu.au
Ring-Opening and Rearrangement Reactions
The seven-membered ring of the this compound scaffold can undergo fascinating rearrangement and ring-opening reactions, providing pathways to novel and more complex heterocyclic systems.
Ring expansion is a significant transformation pathway for N-heterocycles, and the Meisenheimer and Stevens rearrangements are classic examples.
Meisenheimer Rearrangement: This rearrangement involves the thermal or catalytic transformation of a tertiary amine N-oxide. For a 4-alkyl-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine N-oxide, a utas.edu.auutas.edu.au-sigmatropic rearrangement can occur, leading to the formation of a ring-expanded 1,4,5-benzoxadiazocine derivative. utas.edu.auutas.edu.au This process has been used to synthesize novel eight- and nine-membered heterocyclic systems from related seven-membered ring precursors. utas.edu.au The reaction proceeds through a five-membered transition state and is a powerful tool for creating medium-sized rings. researchgate.net
Stevens Rearrangement: An alternative pathway for ring expansion is the Stevens rearrangement, which involves the transformation of an ammonium (B1175870) ylide. researchgate.net This utas.edu.auysu.am-rearrangement is typically initiated by treating a quaternary ammonium salt with a strong base. While less common for this specific scaffold, it represents a potential alternative to the Meisenheimer rearrangement for achieving ring expansion.
Table 3: Comparison of Meisenheimer and Stevens Rearrangements
| Feature | Meisenheimer Rearrangement | Stevens Rearrangement |
|---|---|---|
| Starting Material | Tertiary Amine N-Oxide | Quaternary Ammonium Salt |
| Key Intermediate | N/A (Concerted) | Ammonium Ylide |
| Rearrangement Type | utas.edu.auutas.edu.au-Sigmatropic Shift | utas.edu.auysu.am-Sigmatropic Shift |
| Typical Product | Ring-expanded N-alkoxy amine | Rearranged amine |
The scaffold can also undergo intramolecular cyclization or ring cleavage, depending on the specific substituents and reaction conditions.
Intramolecular Cyclization: If appropriate functional groups are introduced onto the scaffold, intramolecular reactions can lead to the formation of new fused ring systems. For example, the photolysis of related phenyl azides bearing an aminoalkyl side chain can result in intramolecular trapping of a didehydroazepine intermediate, forming bicyclic structures. rsc.org
Ring Cleavage: The bonds within the heterocyclic ring can be cleaved under specific conditions. Cleavage of the N-O bond in the products of Meisenheimer rearrangements is a common strategy for structural confirmation. utas.edu.au In related benzodiazepine systems containing a strained, fused azetidine (B1206935) ring, selective cleavage of the four-membered ring can be induced. nih.gov For the this compound, cleavage of the N-C(5) or O-C(2) bonds could potentially be achieved under reductive conditions or with specific reagents designed to target these linkages, leading to linear amino ether structures.
Chemodivergent Transformations and Solvent Effects
The reactivity of the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system can be selectively directed toward different outcomes, such as ring cleavage, demonstrating its potential for chemodivergent transformations. A notable example is the reaction of these heterocycles with activated alkynes.
In the presence of activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a protic solvent like methanol (B129727), 2,3,4,5-tetrahydro-1,4-benzoxazepines undergo cleavage of the N–C(5) bond. osi.lvresearchgate.net This reaction does not lead to ring expansion but rather to the formation of acyclic o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers. osi.lvresearchgate.net The rate of this cleavage is dependent on the electronic properties of the substituent at the C-5 position. osi.lvresearchgate.net For instance, the reaction rate was observed to decrease in the order of substituents: Me > Ph > 4-O₂NC₆H₄, suggesting that the reaction is facilitated by substituents capable of stabilizing a carbocation intermediate. researchgate.net
This transformation highlights how the choice of reagent (activated alkyne) and solvent (methanol) can divert the reactivity of the benzoxazepine scaffold away from simple substitution or addition and towards a complete ring-opening event. The solvent, in this case, methanol, plays a crucial role by participating in the reaction to form the resulting methoxy (B1213986) ethers. osi.lvresearchgate.net
| Reactant | Reagent | Solvent | Product Type | Key Finding |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Activated Alkynes (e.g., DMAD) | Methanol | Ring-cleaved phenyl(aminoethyl) ethers | Cleavage of the N–C(5) bond occurs, with the reaction rate influenced by C-5 substituents. osi.lvresearchgate.net |
Mechanistic Studies of Key Transformations
Mechanistic investigations, including computational studies, have provided significant insights into the transformations of the 1,4-benzoxazepine (B8686809) scaffold.
Mechanism of Ring Cleavage by Activated Alkynes
The ring cleavage of 2,3,4,5-tetrahydro-1,4-benzoxazepines by activated alkynes in methanol is proposed to proceed through a zwitterionic intermediate. researchgate.net The reaction is initiated by a Michael-type addition of the nitrogen atom of the benzoxazepine ring to the activated alkyne. researchgate.net This is followed by the cleavage of the N–C(5) bond, leading to the formation of the observed acyclic ether products. researchgate.net The influence of the C-5 substituent on the reaction rate supports a mechanism involving the development of a positive charge at the C-5 position during the transition state of the ring-opening step. researchgate.net
Mechanism of Base-Mediated Intramolecular Cyclization
The formation of more complex fused 1,4-benzoxazepine systems often involves intramolecular cyclization reactions. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of such transformations. nih.gov For example, in the base-mediated synthesis of imidazole-fused 1,4-benzoxazepines, a 7-exo-dig cyclization is a key step. nih.gov
The process begins with the deprotonation of a benzimidazole (B57391) nitrogen by a base (e.g., NaH), forming an anionic intermediate. nih.gov From this intermediate, two potential pathways for the intramolecular cyclization of an attached propargyl group were computationally explored. The calculations revealed the geometries and bond lengths of the stationary points for each step. nih.gov In cases involving terminal alkynes, unexpected isomeric products were formed. The mechanism for their formation was proposed to occur through an intermolecular O-to-N-propargyl transfer between two substrate molecules, followed by the 7-exo-dig cyclization, a pathway that is favored under Baldwin's rules. nih.gov
| Transformation | Method of Study | Proposed Intermediate/Pathway | Mechanistic Finding |
| Ring Cleavage by Alkynes | Experimental (Substituent Effects) | Zwitterion A | The reaction proceeds via a Michael addition followed by N–C(5) bond scission, stabilized by C-5 substituents. researchgate.net |
| Imidazole-fused Ring Formation | DFT Calculations | Anionic intermediate (I-1) followed by 7-exo-dig cyclization | The reaction proceeds via deprotonation and subsequent intramolecular cyclization. Unexpected products form via an intermolecular propargyl transfer. nih.gov |
Derivatization and Functionalization Strategies for the 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine Core
Introduction of Diverse Functional Groups (e.g., Halogenation, Nitration, Sulfonation)
The introduction of functional groups onto the benzene (B151609) ring of the tetrahydro-1,4-benzoxazepine core is typically achieved through electrophilic aromatic substitution. The existing methyl and amino ether groups on the ring act as directing groups, influencing the position of incoming electrophiles. While specific studies on the 7-methyl derivative are limited, the functionalization of the parent and related benzoxazepine scaffolds illustrates the common strategies employed.
Halogenation: The incorporation of halogen atoms (Cl, Br) provides crucial handles for subsequent cross-coupling reactions. For instance, derivatives such as 7-chloro-5-phenyl-2,3,4,5H-1,4-benzoxazepine have been synthesized, demonstrating that chlorination is a viable strategy. researchgate.net Bromination can be achieved using reagents like N-Bromosuccinimide (NBS).
Nitration: The introduction of a nitro group (NO₂) is a key transformation, as the nitro group can be reduced to an amine, which can then be further derivatized. Nitration is typically performed using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The reaction conditions, particularly the concentration of nitric acid, can be tuned to control the outcome of the reaction. rsc.org Studies on the related 1,5-benzodiazepinone core have shown that direct nitration of 7-bromo-substituted analogues can lead to the formation of 8- and 9-nitro derivatives, highlighting the feasibility of this transformation on similar heterocyclic systems. researchgate.net
Sulfonation: The sulfonamide group is a significant functional group in medicinal chemistry. The synthesis of compounds like 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide indicates that sulfonation of the benzoxazepine core at the 7-position is achievable. vulcanchem.com This is typically accomplished using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com
The table below summarizes common conditions for these electrophilic aromatic substitution reactions.
| Reaction | Reagent(s) | Typical Conditions | Product Functional Group |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temp | -Br |
| Nitration | HNO₃, H₂SO₄ | 0 °C to Room Temp | -NO₂ |
| Sulfonation | Fuming H₂SO₄ (oleum) | Room Temp to mild heating | -SO₃H |
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible analogues from a common halogenated intermediate.
Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org A halogenated 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, for example, a 9-bromo derivative, would be an ideal substrate for this reaction. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups. wikipedia.orgnih.govrsc.org The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. researchgate.net A halogenated benzoxazepine core can be coupled with a vast array of primary and secondary amines, amides, or carbamates. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and broad substrate scope. wikipedia.orgnih.gov
The following table provides representative components for these cross-coupling reactions.
| Reaction | Coupling Partners | Palladium Catalyst (Precatalyst) | Ligand Example | Base Example |
| Suzuki Coupling | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | K₂CO₃, Cs₂CO₃ |
| Buchwald-Hartwig Amination | Aryl Halide + Amine/Amide | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOt-Bu, K₃PO₄ |
C-H Functionalization Approaches for Selective Substitution
Direct C-H functionalization is an increasingly important area of organic synthesis that offers a more atom-economical and efficient alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. nih.gov These reactions involve the direct conversion of a C-H bond into a C-C, C-N, or C-O bond.
While the application of direct C-H functionalization to the this compound core is not yet extensively documented, research on related N-containing heterocyclic scaffolds demonstrates the potential of this strategy. For instance, methods for the direct arylation of other heterocyclic systems have been developed using palladium catalysis. mdpi.com Similarly, oxidative C-H amination has been achieved on tetrahydrocarbazoles through the formation of an intermediate peroxide, which is then displaced by a nucleophile. nih.gov The oxidative α-functionalization of N-aryl tetrahydroisoquinolines has also been reported. acs.org These examples suggest that C-H functionalization represents a promising future direction for the selective and efficient derivatization of the benzoxazepine scaffold, both at the aromatic ring and potentially at positions adjacent to the heteroatoms.
Synthesis of Complex Analogues for Fundamental Chemical Investigations
The derivatization strategies outlined above are instrumental in the synthesis of complex analogues of this compound for fundamental chemical and biological studies. By systematically modifying the core structure, researchers can probe structure-activity relationships, develop novel therapeutic agents, and create tailored molecules for materials science. nih.govnih.gov
The synthesis of libraries of related 1,4-benzodiazepine-2-ones, for example, demonstrates how a core scaffold can be elaborated with diverse substituents to explore its therapeutic potential. nih.govchemistryviews.org Functional groups introduced via electrophilic substitution or cross-coupling serve as anchor points for building more complex molecular architectures. For example, an amino group introduced via nitration and subsequent reduction can be acylated or alkylated, while a boronic ester from a Suzuki coupling can participate in further reactions. The development of synthetic routes to prepare chiral enantioenriched benzoxazepines and related benzazepines is also crucial, as the stereochemistry of a molecule often dictates its biological activity. nih.gov These advanced synthetic efforts enable the creation of sophisticated molecules with precisely controlled three-dimensional structures for in-depth chemical investigations. researchgate.netrsc.org
Role of 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine As a Core Chemical Scaffold and Synthetic Intermediate
Utilization in Multi-Step Organic Synthesis for Building Complex Molecules
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a key intermediate in the synthesis of complex molecules, particularly for pharmaceutical applications. Its utility lies in its robust structure, which can withstand various reaction conditions, and the presence of reactive sites (typically the nitrogen atom and the aromatic ring) that allow for further functionalization.
One prominent example of this scaffold's application is in the development of kinase inhibitors. A multi-step synthesis for a potent mTOR inhibitor utilizes a 7-bromo-substituted tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine core. researchgate.net This process highlights how the benzoxazepine unit serves as a foundational piece onto which other complex fragments, such as aminopyridyl and methylsulfonyl benzoyl groups, are sequentially added. researchgate.net The synthesis demonstrates the scaffold's role as a stable platform for constructing intricate, biologically active compounds.
Furthermore, computer-aided drug design has employed the 2,3,4,5-tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine scaffold to create new classes of potential therapeutic agents. acs.org In a "scaffold-hopping" approach, this framework was used to connect two hydrophobic cores, mimicking the pharmacophore of known inhibitors for the PEX14–PEX5 protein-protein interface—a target for developing new trypanocidal agents. acs.org This illustrates the value of the benzoxazepine core as a central linking element in the rational design and synthesis of complex molecules targeting specific biological interactions.
The table below summarizes examples of complex molecules built from the tetrahydro-1,4-benzoxazepine scaffold.
| Starting Scaffold | Synthetic Target Class | Key Synthetic Strategy |
| 7-Bromo-tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine | mTOR Kinase Inhibitors | Telescoped synthesis adding aminopyridyl and benzoyl fragments. researchgate.net |
| 2,3,4,5-Tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine | Trypanocidal Agents (PEX14 Inhibitors) | Scaffold-hopping to link hydrophobic pharmacophore elements. acs.org |
Development of Novel Heterocyclic Architectures from the Benzoxazepine Framework
The inherent reactivity of the 2,3,4,5-tetrahydro-1,4-benzoxazepine framework makes it an excellent starting point for the synthesis of novel and more complex heterocyclic systems. The nitrogen atom within the seven-membered ring can be readily functionalized, and the benzene (B151609) ring can participate in various substitution reactions, allowing for the fusion or attachment of other ring systems.
One synthetic approach involves intramolecular cyclization to create fused heterocyclic structures. For instance, an aluminium chloride mediated intramolecular cyclization of an N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine yields a 4-benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. rsc.org This intermediate can then undergo subsequent nucleophilic substitution reactions where the benzotriazolyl group is replaced by other functionalities using Grignard reagents or sodium borohydride, leading to a variety of novel substituted 1,4-benzoxazepines. rsc.org
Another strategy involves building upon the benzoxazepine core to create polycyclic systems. Research has shown the synthesis of imidazole-fused 1,4-benzoxazepines through base-mediated 7-exo-dig cyclizations. rsc.org This method involves constructing substrates containing alkyne functional groups and subsequently cyclizing them to fuse an imidazole (B134444) ring onto the benzoxazepine structure, creating a more complex, rigid, and biologically interesting architecture.
These examples demonstrate how the fundamental benzoxazepine framework can be elaborated upon, serving as a template for generating diverse and novel heterocyclic compounds with potential applications in materials science and pharmacology.
Methodological Advancements Facilitated by the Benzoxazepine System
The synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system itself has been a subject of methodological development, leading to more efficient and versatile synthetic routes. These advancements not only facilitate access to the core scaffold but also expand the chemical toolbox available to organic chemists.
A notable advancement is the development of novel synthetic methods for creating the benzoxazepine ring. One such method involves the reaction of 2-aminophenols with alkynones. rsc.org Mechanistic studies suggest that this reaction proceeds through an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization, providing a direct route to substituted benzo[b] researchgate.netresearchgate.netoxazepine derivatives. rsc.org
The synthesis of related heterocyclic systems, such as 1,5-benzothiazepines, has also seen methodological improvements that can be conceptually applied to benzoxazepines. For example, green chemistry approaches using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent and promoter, sometimes in conjunction with microwave irradiation, have been developed for the synthesis of these seven-membered heterocycles. nih.govchemrevlett.com Such methods offer advantages in terms of reduced reaction times, higher yields, and improved environmental friendliness.
The table below highlights some of the synthetic methodologies associated with benzoxazepine and related scaffolds.
| Method | Key Reagents/Conditions | Target Scaffold | Significance |
| Intramolecular Cyclization | Aluminium chloride | 2,3,4,5-Tetrahydro-1,4-benzoxazepines | Access to functionalized intermediates for further diversification. rsc.org |
| 7-endo-dig Cyclization | 2-Aminophenols, Alkynones | Benzo[b] researchgate.netresearchgate.netoxazepines | Novel route to a rare class of benzoxazepine derivatives. rsc.org |
| Green Synthesis | PEG-400, Microwave Irradiation | 1,5-Benzothiazepines | Environmentally benign, efficient synthesis of related seven-membered heterocycles. nih.govchemrevlett.com |
These methodological advancements underscore the ongoing interest in the benzoxazepine system and the continuous effort to develop more efficient, scalable, and environmentally conscious ways to synthesize this important class of heterocyclic compounds.
Emerging Research Areas and Future Perspectives on 7 Methyl 2,3,4,5 Tetrahydro 1,4 Benzoxazepine Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient and stereoselective synthesis of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and its derivatives is a cornerstone of ongoing research. Future efforts are increasingly directed towards the development of sophisticated catalytic systems that offer improved yields, reduced environmental impact, and access to chiral molecules with high enantiopurity.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds without the need for metal catalysts. beilstein-journals.orgnih.gov The application of chiral Brønsted acids, such as SPINOL-derived phosphoric acids, has shown promise in the enantioselective desymmetrization of prochiral substrates to afford chiral 1,4-benzoxazepines. beilstein-journals.orgrsc.orgnih.gov Future research will likely focus on the design of novel organocatalysts with enhanced activity and selectivity for the specific synthesis of 7-methyl substituted analogs.
Transition-Metal Catalysis: Transition-metal catalysis remains a mainstay in synthetic chemistry. The use of ytterbium triflate [Yb(OTf)3] has been reported for the modular synthesis of constrained benzoxazepinium systems. tandfonline.com Palladium-catalyzed ring-expansion reactions of cyclobutanols with 2-haloanilines represent another innovative approach to benzazepine synthesis. rsc.org The development of novel ligands and more sustainable metal catalysts, such as those based on earth-abundant metals, will be a key focus area.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity and green chemistry. nih.gov Imine reductases (IREDs) and other enzymes are being explored for the biocatalytic synthesis of chiral benzazepines and related heterocycles. researchgate.netresearchgate.net Future research will likely involve the discovery and engineering of novel enzymes with tailored substrate specificities for the asymmetric synthesis of this compound.
| Catalytic System | Catalyst Example | Key Advantages |
| Organocatalysis | Chiral Phosphoric Acids (e.g., SPINOL-derived) | Metal-free, high enantioselectivity |
| Transition-Metal Catalysis | Ytterbium Triflate, Palladium complexes | High efficiency, modularity |
| Biocatalysis | Imine Reductases (IREDs) | High stereoselectivity, green conditions |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Dynamic Studies
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring is a rapidly growing area that is poised to revolutionize the synthesis of this compound.
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netdissolutiontech.commt.com The implementation of PAT tools, such as in-situ spectroscopic probes, can lead to improved process understanding, enhanced product quality, and reduced manufacturing costs.
In-situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can be used for the real-time monitoring of reaction progress. researchgate.netnih.govamericanpharmaceuticalreview.comresearchgate.netxjtu.edu.cnrsc.org These methods provide valuable data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and endpoints. The application of these techniques will be instrumental in optimizing the synthesis of this compound, ensuring batch-to-batch consistency and high yields.
| Spectroscopic Technique | Information Obtained |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products; reaction kinetics. |
| In-situ NMR | Detailed structural information on species in solution; reaction mechanism and kinetics. |
Integration of Artificial Intelligence and Robotics in Automated Synthesis and Discovery
Robotic Platforms for High-Throughput Synthesis: Automated robotic platforms enable the rapid synthesis and screening of large libraries of compounds. researchgate.netdurham.ac.ukamazonaws.comresearchgate.netnih.govnih.gov This high-throughput approach is invaluable for exploring the structure-activity relationships of this compound derivatives and for identifying new lead compounds.
Machine Learning for Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield and selectivity, under different conditions. beilstein-journals.orgresearchgate.netscilit.comnih.gov This allows for the in-silico optimization of reaction parameters before any experiments are conducted, saving time and materials.
| Technology | Application in this compound Chemistry |
| Artificial Intelligence (AI) | Prediction of optimal synthetic routes and reaction conditions. |
| Robotics | High-throughput synthesis of compound libraries for screening. |
| Machine Learning (ML) | Optimization of reaction parameters for improved yield and selectivity. |
Exploration of New Reactivity Modes and Unprecedented Transformations
Expanding the synthetic toolkit for modifying the this compound scaffold is crucial for accessing novel chemical space and creating molecules with unique properties.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules. researchgate.netresearchgate.netresearchgate.net Photoredox catalysis is a particularly promising approach for achieving C-H functionalization under mild conditions. researchgate.netresearchgate.netresearchgate.net The application of these methods to the 7-methyl group or the aromatic ring of the benzoxazepine core could provide rapid access to a diverse range of new derivatives.
Ring-Expansion and Ring-Opening Strategies: Innovative ring-forming and ring-modifying reactions offer new avenues for constructing and derivatizing the benzoxazepine skeleton. Ring-expansion reactions of smaller cyclic precursors, such as cyclobutanols or pyrrolidines, can provide access to the seven-membered azepine ring. rsc.orgnih.govresearchgate.netcityu.edu.hk Conversely, selective ring-opening of fused-ring systems, such as azetidine-fused benzodiazepines, can introduce new functional groups onto the core structure. nih.gov
Computational Exploration of Structure-Property Relationships for Chemical Innovation
Computational chemistry plays an increasingly important role in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the structural features of molecules with their biological activity. researchgate.netcityu.edu.hkgoogle.comijpsonline.commdpi.comresearchgate.net These models can guide the design of new this compound derivatives with improved potency and selectivity.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of a ligand to its biological target, providing insights into the key interactions that govern activity. nih.govresearchgate.netamazonaws.comnih.gov Molecular dynamics simulations can further explore the dynamic behavior of the ligand-receptor complex over time.
Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for investigating the electronic structure of molecules and for elucidating reaction mechanisms. tandfonline.comresearchgate.net These calculations can provide a deeper understanding of the reactivity of the this compound scaffold and can aid in the design of new reactions.
| Computational Method | Application |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity and guiding lead optimization. |
| Molecular Docking | Predicting binding modes to biological targets. |
| DFT Calculations | Investigating electronic structure and reaction mechanisms. |
Q & A
Q. What are the common synthetic routes for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as 2-aminophenol derivatives with aldehydes or ketones under acidic or catalytic conditions. For example, Schiff base formation followed by intramolecular cyclization is a key step . Reaction parameters like temperature (80–120°C), solvent polarity (e.g., toluene vs. acetic acid), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield. Optimizing these conditions can achieve yields >70% .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : To confirm ring structure and methyl group positioning (e.g., δ 2.3–2.5 ppm for CH₃ in ¹H NMR) .
- HPLC : For purity assessment, especially when detecting impurities <0.5% .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 191 for [M+H]⁺) .
Q. How is the biological activity of benzoxazepine derivatives evaluated in preliminary studies?
Initial screening involves:
- Enzyme Inhibition Assays : Testing against targets like PI3K or CDK8 using fluorescence-based kinetics .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM ranges) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazepine derivatives?
Conflicting data often arise from structural analogs or assay variability. Strategies include:
- Structural Reanalysis : X-ray crystallography to confirm stereochemistry (e.g., chair conformation of the benzoxazepine ring) .
- Assay Standardization : Replicating studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Comparing datasets across publications to identify trends in substituent effects (e.g., methoxy groups enhancing neuroprotection) .
Q. What methodologies are used to study the structure-activity relationship (SAR) of this compound derivatives?
SAR studies employ:
- Molecular Docking : To predict binding modes with targets like JAK/STAT3 using AutoDock Vina .
- Isosteric Replacement : Substituting the methyl group with halogens or ethynyl groups to modulate lipophilicity (e.g., logP changes from 1.8 to 2.5) .
- Pharmacophore Modeling : Identifying critical hydrogen-bond acceptors/donors using Schrödinger Suite .
Q. How can researchers address challenges in synthesizing enantiomerically pure benzoxazepines?
Key approaches include:
- Chiral Catalysis : Using scandium triflate or copper catalysts for asymmetric induction .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Crystallization-Induced Diastereomerism : Introducing chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. What advanced techniques are used to study degradation pathways of this compound under physiological conditions?
- LC-MS/MS : To identify oxidative metabolites (e.g., hydroxylation at C-7) .
- Accelerated Stability Testing : Exposing compounds to pH 1–13 buffers and monitoring degradation via UV/Vis .
- Computational Modeling : Predicting hydrolytic susceptibility using DFT calculations (e.g., bond dissociation energies of the oxazepine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
